1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, the TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base1. The exact conditions would depend on the structure of the specific compound.Molecular Structure Analysis
The molecular structure of a compound with a TBDMS group would include a silicon atom bonded to a tert-butyl group and two methyl groups. The silicon atom is also bonded to the oxygen atom of the group it’s protecting2.Chemical Reactions Analysis
Compounds with a TBDMS group can participate in a variety of chemical reactions. The TBDMS group can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound would depend on its specific structure. For example, the presence of a TBDMS group can increase the hydrophobicity of a compound2.Scientific Research Applications
Detection of Chemical Warfare Agents :
- A study by Lee, Lee, and Byun (2012) utilized a compound related to 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde for the detection of chemical warfare nerve agents, specifically O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD). The compound displayed a color change under UV light upon exposure to these agents (Lee, Lee, & Byun, 2012).
Synthetic Applications in Organic Chemistry :
- Vilkauskaitė, Šačkus, and Holzer (2011) explored the use of similar carbaldehydes as precursors in Sonogashira-type cross-coupling reactions. These reactions are integral in the synthesis of various organic compounds, indicating the potential utility of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde in complex organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
Tandem-type Isomerization/Oxidation Transformations :
- Gimazetdinov, Al’mukhametov, and Miftakhov (2020) investigated a compound with a similar structure, which underwent a tandem-type isomerization/oxidation transformation in a toluene–DBU–O2 medium, producing a different carbaldehyde. This research demonstrates the potential of such compounds in chemical transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).
Protection and Deprotection in Organic Synthesis :
- Osajima, Fujiwara, Okano, Tokuyama, and Fukuyama (2009) discussed the protection of diols with tert-Butyldimethylsilyl chloride, a process relevant to 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde. This work highlights the compound's potential role in the protection and deprotection steps in synthetic organic chemistry (Osajima et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines :
- Yakovenko, Lukianov, Bol'but, and Vovk (2019) utilized N-Boc-4-aminopyrazole-5-carbaldehydes in the synthesis of pyrazolo[4,3-b]pyridines. This indicates the potential use of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde in the synthesis of such complex heterocyclic compounds (Yakovenko, Lukianov, Bol'but, & Vovk, 2019).
Safety And Hazards
The safety and hazards associated with a compound would depend on its specific structure. However, it’s important to handle all chemicals with appropriate safety precautions. For example, TBDMS chloride, which is used to introduce the TBDMS group, is corrosive and can cause burns and eye damage5.
Future Directions
The future directions for research would depend on the specific compound and its potential applications. For example, compounds with a TBDMS group could be explored for their potential use in the synthesis of new pharmaceuticals or materials6.
Please note that this is a general analysis and the specific details could vary for “1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde”. For a detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OSi/c1-14(2,3)19(4,5)17-7-6-10-11(9-18)12(15)8-16-13(10)17/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZIMMFZPAXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde |
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